molecular formula C9H16Cl2N4 B1413412 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride CAS No. 2109145-45-9

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride

Cat. No.: B1413412
CAS No.: 2109145-45-9
M. Wt: 251.15 g/mol
InChI Key: DWOSYLAVCHYCIF-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a methyl group. This compound is often used in scientific research due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride involves several steps. One common method includes the reaction of 5-methylpyrimidine-2,4-diamine with pyrrolidine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride can be compared with other similar compounds, such as:

    4-Pyrrolidin-2-ylpyrimidin-2-amine: Lacks the methyl group, which may affect its chemical properties and biological activities.

    5-Methyl-2-aminopyrimidine:

    4-Pyrrolidin-2-yl-5-methylpyrimidine: Similar structure but different substitution pattern, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7;;/h5,7,11H,2-4H2,1H3,(H2,10,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOSYLAVCHYCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCCN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride
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5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride
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5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 4
5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 5
5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 6
5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride

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